molecular formula C14H13ClFN5O B6468217 N-(4-chloro-3-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine CAS No. 2640944-12-1

N-(4-chloro-3-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Cat. No.: B6468217
CAS No.: 2640944-12-1
M. Wt: 321.74 g/mol
InChI Key: PVHJDOVPIRKZOI-UHFFFAOYSA-N
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Description

N-(4-chloro-3-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a purine derivative characterized by a 4-chloro-3-fluorophenyl group at the 6-amino position and a 2-methoxyethyl substituent at the N9 position (Figure 1). The chloro and fluoro groups on the aromatic ring enhance lipophilicity and metabolic stability, while the methoxyethyl chain improves solubility compared to purely alkyl substituents.

Properties

IUPAC Name

N-(4-chloro-3-fluorophenyl)-9-(2-methoxyethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN5O/c1-22-5-4-21-8-19-12-13(17-7-18-14(12)21)20-9-2-3-10(15)11(16)6-9/h2-3,6-8H,4-5H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHJDOVPIRKZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(N=CN=C21)NC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and kinase inhibition. This article presents an overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a purine base structure with a 4-chloro-3-fluorophenyl group and a 2-methoxyethyl side chain. These modifications may enhance its biological activity and specificity, making it a candidate for further medicinal chemistry applications. The chemical formula is C13H12ClFN5C_{13}H_{12}ClFN_5 with a molecular weight of approximately 291.71 g/mol .

While specific mechanisms of action for this compound are not fully elucidated, it is known to act as an inhibitor of certain kinases involved in cellular signaling pathways. The presence of the amino group on the purine ring allows for nucleophilic substitutions, while the chloro and fluoro substituents can participate in electrophilic aromatic substitution reactions, contributing to its reactivity and potential therapeutic effects .

Kinase Inhibition

The compound has demonstrated significant biological activity as an inhibitor of specific kinases, which are critical in regulating cell proliferation and survival. This activity suggests potential applications in treating various cancers and inflammatory diseases. The structural characteristics of this compound may enhance its selectivity and potency against particular kinase targets compared to other purine derivatives .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound possesses unique features that may improve its efficacy:

Compound Name Structural Features Biological Activity
5-Fluoro-N-(4-chlorophenyl)-9H-purin-6-amineFluorine substitution on phenyl groupKinase inhibition
N-(3-Fluorophenyl)-9H-purin-6-amineDifferent phenyl substitutionPotential anticancer activity
N-(2-Methoxyphenyl)-9H-purin-6-amineMethoxy group on phenylVarying kinase inhibition

This table illustrates how the specific combination of chloro and fluoro substituents in this compound may lead to enhanced selectivity and reduced side effects compared to other derivatives .

Case Studies

Research studies have focused on the compound's inhibitory effects on various kinases. For instance, in vitro assays have shown that this compound can effectively inhibit the growth of cancer cell lines by targeting key signaling pathways associated with tumor growth. Specific studies have demonstrated that concentrations as low as 50 µM can lead to significant reductions in cell viability, indicating its potential as an effective therapeutic agent .

Comparison with Similar Compounds

Key Analogs :

6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine ():

  • Structure : N9: 3-chloro-4-fluorophenyl; C2: Cl; C6: NH2.
  • Activity : Exhibits antifungal activity superior to abacavir, attributed to the electron-withdrawing chloro and fluoro groups enhancing target binding .
  • Comparison : The target compound’s 4-chloro-3-fluorophenyl group is a positional isomer, which may alter steric interactions with fungal enzymes.

2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine (): Structure: N9: ethyl; C2: Cl; C6: 3-chlorophenyl. Activity: Targets trypanosomal cysteine proteases (e.g., cruzain, IC50 ~0.15 µM). The ethyl group at N9 balances lipophilicity and metabolic stability . Comparison: The target’s 2-methoxyethyl group may improve solubility while maintaining protease affinity.

Molecular Weight and Solubility :

Compound Molecular Weight Key Substituents LogP (Predicted)
Target Compound ~350 g/mol 4-Cl-3-F-C6H3, 2-methoxyethyl 2.1–2.5
6-Chloro-9-(3-Cl-4-F-C6H3)-purin-2-amine 326.7 g/mol 3-Cl-4-F-C6H3, C2-Cl 3.0–3.5
2-Chloro-N-(3-Cl-C6H4)-9-ethylpurin-6-amine 311.7 g/mol 3-Cl-C6H4, ethyl 2.8–3.2

Pharmacological and Structural Insights

Enzyme Inhibition and Binding

  • Kinase and Protease Targets :
    • The chloro and fluoro groups in the target compound likely enhance π-π stacking and hydrophobic interactions with kinase ATP-binding pockets (e.g., ABL1, IC50 ~15.8 nM for analog in ).
    • The methoxyethyl chain may occupy solvent-exposed regions, reducing off-target effects compared to bulkier arylalkyl groups .

Antifungal and Antimicrobial Potential

  • highlights the role of dihalogenated phenyl groups in improving antifungal activity. The target’s 4-Cl-3-F substitution may synergize with methoxyethyl to disrupt fungal membrane synthesis or ergosterol pathways.

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